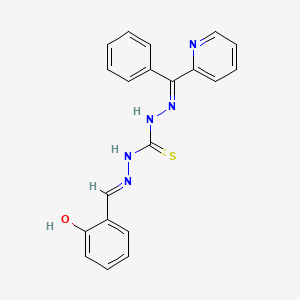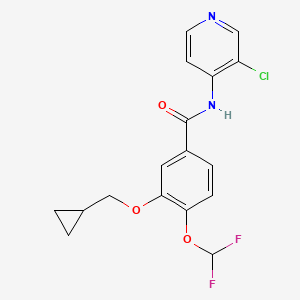
25E-NBOMe (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25E-NBOMe, also known as 2C-E-NBOMe or NBOMe-2C-E, is a derivative of the phenethylamine 2C-E . It acts in a similar manner to related compounds such as 25I-NBOMe, which are potent agonists at the 5HT2A receptor . It has been sold as a drug and produces similar effects in humans to related compounds such as 25I-NBOMe and 25C-NBOMe .
Synthesis Analysis
25E-NBOMe is a derivative of 2C-E having an N-(2-methoxybenzyl) addition at the amine . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of 25E-NBOMe is C20H27NO3 . The compound has a molar mass of 329.440 g/mol . The structure includes a phenethylamine core, featuring a phenyl ring bound to an amino (NH2) group through an ethyl chain .Physical And Chemical Properties Analysis
The physical and chemical properties of 25E-NBOMe include a molecular formula of C20H27NO3 and a molar mass of 329.440 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources.科学的研究の応用
Dopamine D1 Receptor Signaling
25E-NBOMe has been found to induce reward-related behaviors via dopamine D1 receptor signaling in male rodents . The expression of dopamine transporter and dopamine D1 receptor were enhanced in the nucleus accumbens (NAc) of male mice following 25E-NBOMe administration . This suggests that D1DR signaling may govern the addictive potential of 25E-NBOMe .
Conditioned Place Preference
The abuse potential of 25E-NBOMe was examined using the conditioned place preference in male mice . The data demonstrated that 25E-NBOMe induces conditioned place preference .
Self-Administration Paradigms
Self-administration paradigms in male rats were used to determine the molecular effects of 25E-NBOMe . The results showed that 25E-NBOMe has the potential for abuse .
Serotonin 2A Receptor Activity
The hallucinogenic properties of 25E-NBOMe were examined using the head twitch response test in male mice . The behavior was found to be mediated by serotonin 2A receptor activity .
Rewarding and Reinforcing Effects
25E-NBOMe has been found to have rewarding and reinforcing effects in rodents . In the locomotor activity test, 25E-NBOMe significantly increased locomotor activity in mice . In the place conditioning test, the 25E-NBOMe groups showed a significant increase in conditioned place preference .
Changes in Dopamine Levels
The effects of 25E-NBOMe on the central nervous system were investigated by determining the changes in dopamine levels by in vivo microdialysis . The dopamine levels were found to be significantly increased in rats following the administration of 25E-NBOMe .
Affinity and Selectivity for the 5-HT 2A Receptor
25E-NBOMe has been found to increase the affinity and selectivity for the 5-HT 2A receptor over other serotonin receptors . This property makes it a valuable compound for forensic and research purposes .
New Psychoactive Substance (NPS)
25E-NBOMe has been identified as a new psychoactive substance (NPS), and its recreational misuse has been reported to be rapidly increasing . The accelerating speed of NPS emergence is causing a severe problem in society, such as adverse health effects, morbidity, or mortality .
作用機序
Target of Action
25E-NBOMe, a derivative of the phenethylamine hallucinogen 2C-E, primarily targets the serotonin 5-HT2A receptor . It also interacts with the dopamine D1 receptor (D1DR) . These receptors play crucial roles in various physiological processes, including mood regulation, reward-related behaviors, and perception.
Mode of Action
25E-NBOMe acts as a potent agonist at the serotonin 5-HT2A receptor . It also induces reward-related behaviors via dopamine D1 receptor signaling . Following administration, the expression of the dopamine transporter and D1DR are enhanced in the nucleus accumbens (NAc) of male mice .
Biochemical Pathways
The primary biochemical pathway affected by 25E-NBOMe involves dopaminergic signaling in the NAc . The compound’s interaction with D1DR leads to the induction of intracellular dopaminergic pathways, DARPP32, and phosphorylation of CREB in the NAc of male mice . This reorganization of the neurocircuitry involving the dopamine system results in long-lasting adaptations that can lead to substance use disorder .
Result of Action
The molecular and cellular effects of 25E-NBOMe’s action include enhanced expression of the dopamine transporter and D1DR in the NAc of male mice, and reduced NAc dopamine levels in both male mice and rats . These changes are associated with the induction of reward-related behaviors, such as conditioned place preference .
Action Environment
The action, efficacy, and stability of 25E-NBOMe can be influenced by various environmental factors. For instance, the temperature and humidity of the laboratory animal facility were controlled during studies . .
Safety and Hazards
NBOMe compounds, including 25E-NBOMe, are often associated with life-threatening toxicity and death . They exhibit neurotoxic and cardiotoxic activity . Symptoms of toxidrome include agitation or aggression, seizure, hyperthermia, diaphoresis, hypertonia, rhabdomyolysis, and death . Researchers report that NBOMe intoxication frequently displays signs of serotonin syndrome .
特性
IUPAC Name |
2-(4-ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-5-15-12-20(24-4)16(13-19(15)23-3)10-11-21-14-17-8-6-7-9-18(17)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCHHVMAKLDXFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
25E-NBOMe (hydrochloride) | |
CAS RN |
1539266-39-1 |
Source


|
| Record name | 25E-Nbome hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25E-NBOME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J52VLQ75U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

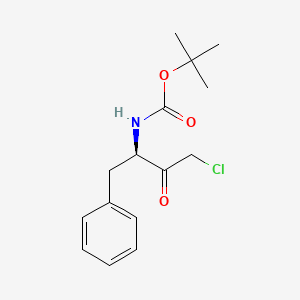
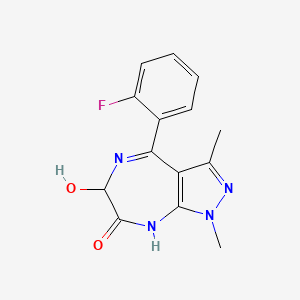
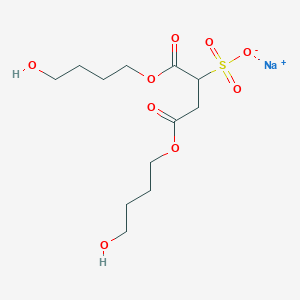
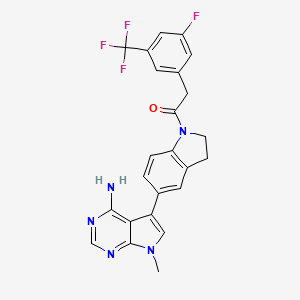

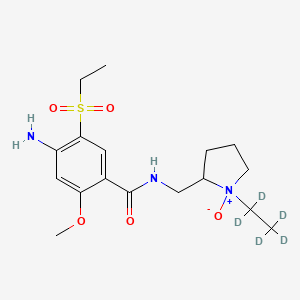

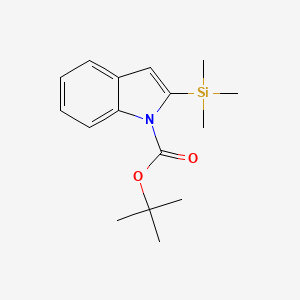
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)
